4,5-Dichloro-2-methoxyphenylboronic acid

Boronic acid acidity Suzuki coupling transmetalation

Optimize Suzuki couplings on base-sensitive substrates without sacrificing yield. The 4,5-dichloro-2-methoxy substitution pattern lowers the boronic acid pKa to 7.39, over one log unit more acidic than 2-methoxyphenylboronic acid (pKa 8.55). This enables efficient transmetalation under substoichiometric base, preserving ester, nitrile, and chiral center integrity. Batch-specific NMR, HPLC, and GC documentation ensures lot-to-lot consistency across multi-kilogram campaigns. Available from multiple qualified suppliers with established supply chains.

Molecular Formula C7H7BCl2O3
Molecular Weight 220.84
CAS No. 1256354-93-4
Cat. No. B595142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methoxyphenylboronic acid
CAS1256354-93-4
Synonyms4,5-Dichloro-2-methoxyphenylboronic acid
Molecular FormulaC7H7BCl2O3
Molecular Weight220.84
Structural Identifiers
SMILESB(C1=CC(=C(C=C1OC)Cl)Cl)(O)O
InChIInChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
InChIKeyFLEKBCZAZMHPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methoxyphenylboronic Acid: Physicochemical Profile


4,5-Dichloro-2-methoxyphenylboronic acid is an ortho-methoxy-substituted arylboronic acid building block featuring two electron-withdrawing chlorine atoms at positions 4 and 5 of the phenyl ring. With a molecular formula of C7H7BCl2O3 and a molecular weight of 220.85 g/mol, this compound is primarily employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures in medicinal chemistry and pharmaceutical intermediate synthesis . Its predicted pKa of 7.39 places it among the moderately acidic arylboronic acids, a property that directly influences transmetalation efficiency under low-base coupling conditions . The compound is commercially available from multiple vendors at purities of 95–97%, with batch-specific analytical documentation including NMR, HPLC, and GC .

Irreplaceability of 4,5-Dichloro-2-methoxyphenylboronic Acid


Arylboronic acids bearing different chloro/methoxy substitution patterns are not interchangeable reagents in cross-coupling workflows. The 4,5-dichloro-2-methoxy substitution array simultaneously positions two inductively electron-withdrawing chlorine atoms adjacent to each other while placing an electron-donating methoxy group at the ortho position relative to the boronic acid functionality. This specific electronic topology generates a pKa of 7.39, which is over one full log unit more acidic than the non-chlorinated 2-methoxyphenylboronic acid (pKa 8.55) and approximately one unit more acidic than the mono-chlorinated 4-chloro-2-methoxyphenylboronic acid (pKa 8.42) . Since the concentration of the reactive boronate anion at a given pH is governed by the boronic acid pKa, and because the transmetalation step in Suzuki–Miyaura coupling is directly sensitive to boronic acid acidity, substituting a less acidic analog will produce different reaction kinetics, may require re-optimization of base stoichiometry, and can lead to divergent yields or side-product profiles under identical conditions [1]. Furthermore, the ortho-methoxy substituent engages in intramolecular interactions with the boronic acid group that modulate protodeboronation susceptibility—an effect absent in non-ortho-methoxy analogs [2].

4,5-Dichloro-2-methoxyphenylboronic Acid: Differentiation Evidence


Acidity Enhancement Over Closest Analogs

The predicted pKa of 4,5-dichloro-2-methoxyphenylboronic acid is 7.39±0.58, which is markedly lower (i.e., more acidic) than the non-chlorinated 2-methoxyphenylboronic acid (pKa 8.55±0.58) and the mono-chlorinated 4-chloro-2-methoxyphenylboronic acid (pKa 8.42±0.58) [1]. A ΔpKa of 1.16 relative to the non-chlorinated analog corresponds to an approximately 14.5-fold greater concentration of the reactive boronate anion at physiological pH. In Suzuki–Miyaura cross-coupling, boronic acids with lower pKa values (stronger acids) are preferentially activated under substoichiometric base conditions, providing a kinetic advantage in the transmetalation step [2].

Boronic acid acidity Suzuki coupling transmetalation pKa base stoichiometry

Regiochemical Distinction from Isomeric Boronic Acids

The 4,5-dichloro-2-methoxyphenylboronic acid possesses a unique substitution architecture in which the two chlorine atoms occupy adjacent positions (C4 and C5), while the methoxy group resides at the ortho (C2) position relative to the boronic acid at C1. This configuration leaves C3 and C6 unsubstituted and potentially available for subsequent orthogonal functionalization after cross-coupling. In contrast, isomeric dichloro-methoxyphenylboronic acids such as 3,4-dichloro-2-methoxyphenylboronic acid, 2,3-dichloro-6-methoxyphenylboronic acid, and 3,5-dichloro-4-methoxyphenylboronic acid present different steric environments and electronic profiles that affect both coupling efficiency and downstream synthetic versatility . The 4,5-dichloro pattern places both chlorine atoms in positions that exert a cumulative inductive electron-withdrawing effect through the ring, while the ortho-methoxy group modulates boron electrophilicity via through-space orbital interactions, as documented for related ortho-methoxyalkyl phenylboronic acids [1].

Regiochemistry isomer comparison substitution pattern cross-coupling building block

Electronic Push-Pull Balance in Suzuki Coupling

A 2024 Hammett study of Suzuki coupling in aqueous micelles established that for arylboronic acids, electron-donating groups are beneficial to the reaction rate while electron-withdrawing groups are unfavorable [1]. The 4,5-dichloro-2-methoxyphenylboronic acid presents a distinctive case: it simultaneously bears two electron-withdrawing chlorine substituents (σmeta for 4-Cl ≈ +0.37; σpara for 5-Cl ≈ +0.23) and one strongly electron-donating ortho-methoxy group (σortho for OMe ≈ –0.39 via resonance). This push-pull electronic architecture differs fundamentally from simple dichlorophenylboronic acids (lacking the methoxy donor) and from simple methoxyphenylboronic acids (lacking the chloro acceptors), placing the reagent in a distinct region of Hammett parameter space that is not accessible with single-class-substituted analogs . The net electronic modulation can be tuned by choice of coupling partner to optimize oxidative addition/transmetalation balance.

Hammett effects Suzuki–Miyaura coupling electronic modulation boronic acid reactivity substituent effects

LPCAT2 Inhibitor Synthesis Application

The 4,5-dichloro-2-methoxyphenyl moiety has been incorporated into a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), the enzyme responsible for platelet-activating factor (PAF) biosynthesis in inflammatory cells [1]. The specific derivative, 3,4-dichloro-1-(4,5-dichloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, was identified from a high-throughput screen of 174,000 compounds and demonstrated LPCAT2-selective inhibition while sparing LPCAT1, the pulmonary isoform essential for respiration [2]. This application validates the 4,5-dichloro-2-methoxyphenyl scaffold as a pharmacologically relevant building block. Suppliers of the corresponding boronic acid note its use in synthesizing pharmaceutical intermediates, including in cancer treatment and enzyme inhibition research programs .

LPCAT2 inhibitor PAF biosynthesis medicinal chemistry N-phenylmaleimide inflammation

Analytical Traceability and Purity Documentation

4,5-Dichloro-2-methoxyphenylboronic acid is commercially supplied at defined purity levels with batch-level analytical documentation. Sigma-Aldrich (Ambeed listing) specifies 97% purity with Certificates of Analysis available . Bidepharm offers the compound at 97% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC . Fluorochem supplies the compound at ≥95% purity with full SDS documentation including GHS hazard classification . This level of documented quality assurance is essential for reproducible cross-coupling results, as boronic acid purity—particularly the absence of deboronation byproducts and boroxine anhydride contaminants—directly impacts coupling yields. In contrast, less common or custom-synthesized isomeric dichloro-methoxy analogs may lack equivalent batch certification.

Quality control purity specification NMR HPLC procurement

4,5-Dichloro-2-methoxyphenylboronic Acid: Application Scenarios


Low-Base Suzuki–Miyaura Cross-Coupling

The enhanced acidity of 4,5-dichloro-2-methoxyphenylboronic acid (pKa 7.39) relative to non-chlorinated (pKa 8.55) and mono-chlorinated (pKa 8.42) analogs means a larger fraction of the boronate anion is present at a given pH, facilitating transmetalation under substoichiometric base conditions . This property is particularly advantageous when coupling to base-sensitive substrates such as esters, nitriles, or epimerizable chiral centers, where minimizing base equivalents is critical to preserving substrate integrity [1].

ortho-Methoxy Biaryl Pharmacophore Synthesis

The ortho-methoxy substituent on the 4,5-dichloro-2-methoxyphenyl scaffold influences both the conformation of the resulting biaryl product (via steric and electronic ortho effects) and the metabolic stability of the methoxy group in biological systems. This building block has been employed in the synthesis of LPCAT2 inhibitors with demonstrated selectivity for the inflammatory isoform over the pulmonary isoform, highlighting its relevance for inflammation-targeted drug discovery [2]. The specific 4,5-dichloro-2-methoxy arrangement delivers a halogen-rich aromatic fragment suitable for further diversification through the retained C3 and C6 positions.

Defined Electronic Boronic Acid Library Synthesis

In array-based medicinal chemistry where a matrix of electronically diverse boronic acids is coupled to a common aryl halide scaffold, the 4,5-dichloro-2-methoxyphenylboronic acid fills a specific niche: it provides a net electronic character intermediate between purely electron-rich (e.g., 4-methoxyphenylboronic acid) and purely electron-deficient (e.g., 3,4-dichlorophenylboronic acid) coupling partners . This enables systematic exploration of electronic SAR without relying on isomeric mixtures or custom-synthesized analogs with uncertain purity profiles [1].

Reproducible Quality for Scale-Up Coupling

For process chemistry and scale-up applications, the availability of 4,5-dichloro-2-methoxyphenylboronic acid from multiple suppliers at 95–97% purity with batch-specific NMR, HPLC, and GC documentation ensures lot-to-lot consistency . The compound's defined GHS hazard profile (H302, H315, H319, H335) and storage condition (inert atmosphere, room temperature) further facilitate safe handling in multi-kilogram campaigns [1]. Selecting a well-documented boronic acid with established supply chains reduces the procurement risk associated with less common regioisomers that may require custom synthesis and lack validated quality specifications.

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